molecular formula C22H21N3O B10902504 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B10902504
M. Wt: 343.4 g/mol
InChI Key: OVLXLSUGSKSJEL-DARPEHSRSA-N
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Description

N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a biphenyl group, a propylidene linkage, and a pyridine ring, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 6-methylpyridine-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activities. Additionally, the compound can modulate signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide stands out due to its unique combination of a biphenyl group and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

6-methyl-N-[(E)-1-(4-phenylphenyl)propylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C22H21N3O/c1-3-21(24-25-22(26)20-10-9-16(2)23-15-20)19-13-11-18(12-14-19)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,25,26)/b24-21+

InChI Key

OVLXLSUGSKSJEL-DARPEHSRSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CN=C(C=C1)C)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)C1=CN=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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